molecular formula C22H21FN6O2 B2736430 N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251574-05-6

N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Katalognummer: B2736430
CAS-Nummer: 1251574-05-6
Molekulargewicht: 420.448
InChI-Schlüssel: GIFUPKSXBHXXGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a triazolo-pyrimidine derivative characterized by a fused triazole and pyrimidine core. The compound features a 4-fluorophenylamino substituent at position 5, a methyl group at position 7, and an acetamide side chain linked to a 2-ethylphenyl group.

The compound’s molecular formula is inferred to be C₂₂H₂₁FN₆O₂ (based on structural analogs in ), with an average molecular mass of ~420.45 g/mol.

Eigenschaften

IUPAC Name

N-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-3-15-6-4-5-7-18(15)26-20(30)13-28-22(31)29-19(27-28)12-14(2)24-21(29)25-17-10-8-16(23)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFUPKSXBHXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the ethylphenyl, fluorophenyl, and acetamide groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the ethylphenyl and fluorophenyl groups through nucleophilic substitution reactions.

    Amidation Reactions: Formation of the acetamide group through amidation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of substituted triazolopyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth through several mechanisms:

Mechanisms of Action:

  • Inhibition of Cell Proliferation: Studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.

Case Study:
A peer-reviewed study evaluated the efficacy of this compound against human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated significant cytotoxic effects with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may be effective against a range of bacterial strains:

Findings:

  • Notable antibacterial effects were observed against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Mechanism:
The biological activity is likely linked to its interaction with specific molecular targets involved in cellular signaling pathways.

Wirkmechanismus

The mechanism of action of N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signaling Pathways: Influencing various signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally related triazolo-pyrimidine derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Structural Differences Bioactivity (Reported)
N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide (Target) C₂₂H₂₁FN₆O₂ 5-(4-fluorophenylamino), 7-methyl, 2-ethylphenyl Ethyl group on phenyl ring Not reported in evidence
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide C₂₂H₂₁FN₆O₂ 5-(4-fluorophenylamino), 7-methyl, 2,5-dimethylphenyl Methyl groups at phenyl positions 2 and 5 No bioactivity data available
5-(4-chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid (19b) C₃₀H₁₈Cl₂N₆O₂S Chlorophenyl, thiophene-carboxylic acid Thiophene-carboxylic acid substituent Anticancer activity superior to doxorubicin
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) C₁₂H₁₀F₂N₆O₂S 2,6-difluorophenyl, sulfonamide Sulfonamide group, difluorophenyl Herbicidal activity

Key Observations

Substituent Effects on Bioactivity: The 4-fluorophenylamino group in the target compound is a common feature in bioactive triazolo-pyrimidines, enhancing binding to enzyme active sites (e.g., kinases or antimicrobial targets) .

Heterocyclic Modifications :

  • Compound 19b () incorporates a thiophene-carboxylic acid moiety, which significantly enhances anticancer activity compared to simpler acetamide derivatives. This suggests that the target compound’s acetamide side chain may limit its potency unless paired with additional functional groups .

Application-Specific Design: Flumetsulam () demonstrates that minor structural changes (e.g., sulfonamide vs. acetamide) can shift applications from pharmaceuticals to agrochemicals .

Biologische Aktivität

N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound belonging to the triazolopyrimidine class. This compound exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure includes a triazolo[4,3-c]pyrimidine core with several substituents that influence its biological properties. The IUPAC name of the compound is:

N 2 ethylphenyl 2 5 4 fluoroanilino 7 methyl 3 oxo 1 2 4 triazolo 4 3 c pyrimidin 2 yl acetamide\text{N 2 ethylphenyl 2 5 4 fluoroanilino 7 methyl 3 oxo 1 2 4 triazolo 4 3 c pyrimidin 2 yl acetamide}

Its molecular formula is C22H21FN6O2C_{22}H_{21}FN_6O_2, and it has a molecular weight of 404.45 g/mol. The presence of functional groups such as the ethylphenyl and fluorophenyl moieties contributes to its pharmacological properties.

The biological activity of N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, modifying their activity and influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit notable antimicrobial effects. For instance, compounds similar to N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide have shown effectiveness against Gram-positive and Gram-negative bacteria.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus31.25 µg/mL
BEscherichia coli15.62 µg/mL
CPseudomonas aeruginosa62.50 µg/mL

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines (e.g., A431 and HT29), compounds in this class have demonstrated promising results. The IC50 values were found to be comparable to established chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
A4311.98 ± 0.120.5 (Doxorubicin)
HT291.61 ± 1.920.6 (Doxorubicin)

Case Studies

A recent study explored the structure–activity relationship (SAR) of triazolopyrimidine derivatives including N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide. It was found that the presence of electron-withdrawing groups enhances the compound's cytotoxicity by stabilizing the interaction with target proteins involved in cell proliferation.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yields?

The synthesis involves multi-step processes typical of triazolopyrimidine derivatives. Key steps include:

  • Coupling reactions : Amide bond formation between the triazolopyrimidine core and acetamide sidechain, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Cyclization : Formation of the triazole ring via thermal or catalytic methods (e.g., Cu(I)-catalyzed click chemistry) .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate high-purity product . Critical parameters include temperature control (±2°C for exothermic steps), pH adjustments (e.g., buffered conditions for amine coupling), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazole ring and substituent positions (e.g., fluorophenyl group integration at δ 7.2–7.4 ppm) .
  • IR : Peaks at 1650–1700 cm1^{-1} indicate carbonyl groups (amide C=O and triazolopyrimidinone) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 478.1523) and purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize synthesis when encountering low yields in the final coupling step?

Low yields often arise from steric hindrance or poor nucleophilicity. Methodological adjustments include:

  • Solvent optimization : Switching from DMF to THF or dichloromethane to improve reagent solubility .
  • Catalyst screening : Testing HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to enhance amide bond formation .
  • Temperature modulation : Conducting reactions at 0–4°C to suppress side reactions (e.g., epimerization) .
  • In situ monitoring : Using TLC or inline FTIR to track reaction progress and adjust stoichiometry dynamically .

Q. How should discrepancies in reported biological activity data (e.g., IC50_{50}50​ values) be analyzed?

Contradictory activity data may stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
  • Solubility effects : Use of DMSO vs. aqueous buffers can alter compound aggregation and bioavailability .
  • Structural analogs : Subtle differences in substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) significantly impact target binding . Resolution strategies :
  • Replicate assays under standardized conditions (e.g., 1% DMSO, 37°C incubation).
  • Perform competitive binding studies with known inhibitors to validate target specificity .

Q. What experimental approaches are recommended to elucidate the mechanism of action for this compound?

  • Kinetic assays : Measure enzyme inhibition (e.g., kinase activity) using fluorogenic substrates or ADP-Glo™ assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., CDK2) to identify binding motifs .
  • Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to map downstream signaling pathways affected by treatment .
  • Mutagenesis : Introduce point mutations in suspected binding residues (e.g., ATP-binding pocket lysines) to confirm interaction sites .

Data Analysis and Interpretation

Q. How can researchers address conflicting solubility data in different solvent systems?

Solubility discrepancies often arise from:

  • pH-dependent ionization : The compound may exhibit higher solubility in acidic buffers (pH 4–5) due to protonation of the acetamide group .
  • Co-solvent effects : Addition of 10–20% PEG-400 or cyclodextrins can enhance aqueous solubility . Methodology :
  • Perform shake-flask solubility tests across a pH range (2–12) and solvent mixtures.
  • Use HPLC-UV to quantify dissolved compound and correlate with solvent polarity indices .

Q. What strategies are effective in resolving structural ambiguities (e.g., tautomerism in the triazolopyrimidine core)?

  • Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers (e.g., 1H- vs. 2H-triazole forms) .
  • X-ray diffraction : Single-crystal analysis provides definitive proof of regiochemistry .
  • Computational modeling : DFT (density functional theory) calculations predict thermodynamic stability of tautomers .

Comparative Analysis

Q. How does this compound compare to structurally similar triazolopyrimidines in terms of pharmacokinetic properties?

Key differences include:

  • LogP : The ethylphenyl group increases lipophilicity (predicted LogP = 3.2) compared to methyl analogs (LogP = 2.5), enhancing membrane permeability .
  • Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation, prolonging half-life in hepatic microsomal assays . Validation : Use in vitro ADME assays (e.g., Caco-2 permeability, microsomal clearance) for direct comparison .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.